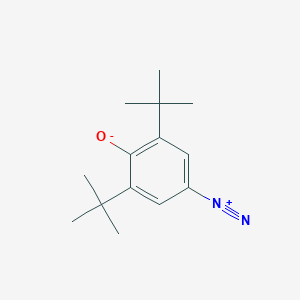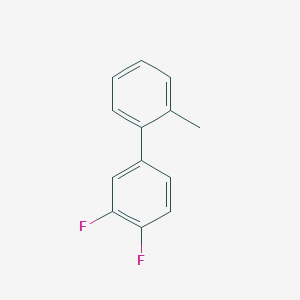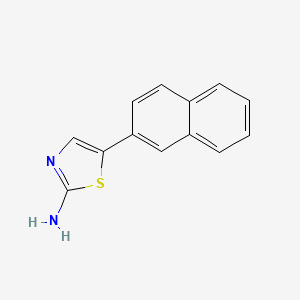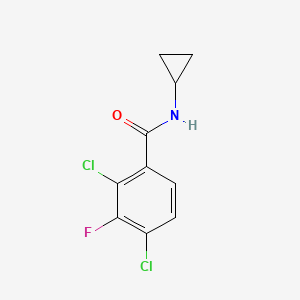![molecular formula C11H10ClN3O2 B14760866 ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and pyrimidine rings in its structure makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate typically involves the condensation of 2-chloropyridine with a suitable pyrimidine derivative. One common method involves the reaction of 2-chloropyridine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
科学的研究の応用
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications:
作用機序
The mechanism of action of ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects .
類似化合物との比較
Ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrimidino[4,5-d]pyrimidine Derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-9(16)6-8-10-7(4-3-5-13-10)14-11(12)15-8/h3-5H,2,6H2,1H3 |
InChIキー |
JETUYMLVVCSVDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=NC2=C1N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)


![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)




![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)


![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
